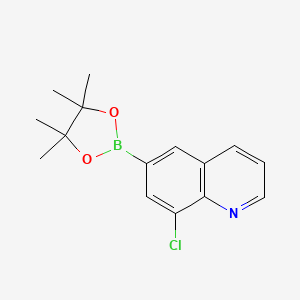

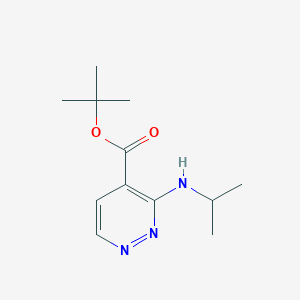

8-氯-6-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a chemical compound used in various chemical reactions . It’s often used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It’s also used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Synthesis Analysis

The synthesis of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” involves various chemical reactions. It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis

The molecular structure of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is represented by the empirical formula C6H13BO2 . The molecular weight of this compound is 127.98 .Chemical Reactions Analysis

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can participate in various chemical reactions. It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a refractive index of 1.396 . It has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .科学研究应用

水解和结构表征

化合物 8-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-喹啉在空气中快速水解,挑战了产生喹啉-8-基硼酸的预期。相反,它会产生(喹啉-8-基)三羟基硼酸盐两性离子或酸酐,具体取决于水解条件。J. Son 等人 (2015) 详细阐述了这些发现,质疑了中性、不含路易斯碱形式的单体(喹啉-8-基)硼酸的分离,并对涉及硼酸和酯的合成化学产生影响 (J. Son et al., 2015).

铃木交叉偶联和芳基取代

F. Babudri 等人。(2006) 开发了一种在 8-羟基喹啉的 5 位或 7 位进行芳基和乙烯基取代的方法,采用铃木交叉偶联反应。此工艺利用从 8-羟基喹啉获得的衍生物,展示了该化合物在有机合成中的多功能性 (F. Babudri et al., 2006).

喹啉衍生物的生物学评价

喹啉,例如源自 8-氯-6-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)喹啉的喹啉,因其广泛的生物动力学活性而受到关注,用作有效的治疗剂。Viral J. Faldu 等人 (2014) 的一项研究合成了新型喹啉衍生物并评估了其抗菌活性,强调了该化合物在药物开发中的潜力 (Viral J. Faldu et al., 2014).

抗氧化和抗菌特性

N. Jayanna 等人 (2013) 的研究合成了表现出显着抗菌和抗氧化活性的新型喹啉衍生物。这项研究强调了该化合物在创造对抗感染和氧化应激的新药剂中的用途 (N. Jayanna et al., 2013).

晶体结构和 DFT 研究

P.-Y. Huang 等人。(2021) 报道了相关硼酸酯中间体的合成、晶体结构和 DFT 分析,提供了对该化合物结构和电子性质的见解。他们的工作有助于理解其物理化学特性和在材料科学中的潜在应用 (P.-Y. Huang et al., 2021).

作用机制

Target of Action

The compound contains a boronic ester group, which is often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound might interact with palladium catalysts in biochemical systems.

Mode of Action

The compound likely interacts with its targets through a process known as borylation . In this process, the boronic ester group in the compound forms a bond with a carbon atom in the target molecule, typically at a benzylic C-H bond . This reaction is often facilitated by a palladium catalyst .

Biochemical Pathways

The borylation process can lead to the formation of new carbon-boron bonds, which can significantly alter the structure and function of the target molecules .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. Given its potential role in borylation reactions, the compound could potentially alter the structure of target molecules and influence their function .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the presence of a palladium catalyst is necessary for the compound to undergo borylation reactions . .

未来方向

属性

IUPAC Name |

8-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-8-10-6-5-7-18-13(10)12(17)9-11/h5-9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKQLDKUKVBFFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone](/img/structure/B2367341.png)

![4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B2367346.png)

![2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2367347.png)

![2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2367350.png)

![2-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2367357.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2367360.png)

![6-Benzyl-8-(4-ethylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2367363.png)